N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide
Description
“N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide” is a sulfonamide derivative characterized by a thiolan (tetrahydrothiophene) ring substituted with a 2-hydroxyethoxy group at the 3-position. The sulfonamide moiety is attached to a 3-methoxybenzene ring, conferring both hydrophilic (hydroxyethoxy, sulfonamide) and hydrophobic (thiolan, methoxybenzene) properties. The hydroxyethoxy group may enhance aqueous solubility compared to non-polar analogs, while the thiolan ring could influence conformational flexibility and membrane permeability .
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-19-12-3-2-4-13(9-12)22(17,18)15-10-14(20-7-6-16)5-8-21-11-14/h2-4,9,15-16H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHHVYUDJUAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCSC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in enzyme inhibition studies to understand the mechanism of enzyme action and to develop potential enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are compared in Table 1 , focusing on key functional groups and their implications:
Key Observations:
- Metsulfuron-methyl (): Shares a sulfonamide group but incorporates a triazine ring instead of a thiolan. This structural difference likely enhances herbicidal activity through acetolactate synthase (ALS) inhibition but reduces solubility compared to the hydroxyethoxy-containing target compound .
- 4-ethoxy-N-(3-methoxypropyl)benzene-1-sulfonamide (): Lacks the thiolan ring but includes ethoxy and methoxypropyl groups. The absence of a heterocyclic ring may limit conformational stability but improve synthetic accessibility .
- Thiolan derivative from : Features a dioxo-thiolan ring and fluorophenyl group.
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxyethoxy group in the target compound likely confers higher aqueous solubility compared to metsulfuron-methyl (triazine-based) and the fluorophenyl-containing thiolan derivative .
- Stability : The thiolan ring’s saturated structure may improve oxidative stability relative to unsaturated analogs like prop-2-enamide derivatives ().
- Bioactivity: Sulfonamides with heterocyclic rings (e.g., thiolan, triazine) often exhibit enhanced target binding due to spatial complementarity. However, the hydroxyethoxy group’s polarity might reduce membrane permeability compared to non-polar substituents .
Research Findings and Hypotheses
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
- Pharmaceutical Applications: The sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate () demonstrates biochemical research utility, implying that the target compound’s sulfonamide and methoxy groups could interact with proteins or receptors .
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, which include a thiolane ring and a sulfonamide moiety, suggesting possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiolane ring and subsequent modifications to introduce the hydroxyl and methoxy groups. The compound can be characterized by various spectroscopic methods such as NMR and mass spectrometry.
Chemical Properties:
- Molecular Formula: C13H17N1O4S1
- Molecular Weight: 293.35 g/mol
- CAS Number: [Not provided in search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
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Mechanism of Action:
- The compound may exert its anticancer effects through the inhibition of specific signaling pathways, particularly the PI3K/mTOR pathway, which is crucial for cell growth and survival .
- In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased rates of cell death .
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Case Studies:
- A study reported that a related sulfonamide derivative exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent anti-proliferative effects . Although specific data for this compound were not disclosed, it is reasonable to hypothesize similar activity based on structural analogs.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 22c | MCF-7 | 130 |
| 22c | HCT-116 | 20 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be investigated through experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
